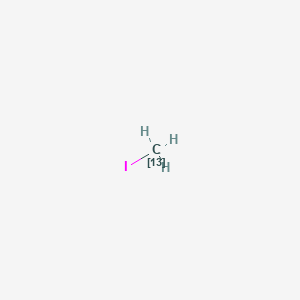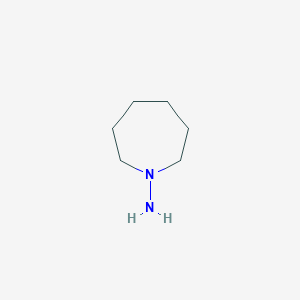
Ethyl 3-chloro-2-hydroxypropanoate
Übersicht
Beschreibung
Ethyl 3-chloro-2-hydroxypropanoate is an organic compound with the molecular formula C5H9ClO3 . It is also known by other names such as Ethyl α-hydroxypropionate and Ethyl lactate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-chloro-2-hydroxypropanoate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The IUPAC Standard InChIKey is ZCLGVXACCAZJOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-chloro-2-hydroxypropanoate is 152.58 . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Ultrasound in Enzymatic Hydrolysis
Ethyl 3-chloro-2-hydroxypropanoate has been used in studies exploring the use of ultrasound in enzymatic hydrolysis. The application of ultrasound baths, compared to magnet stirring, showed a decrease in reaction time without significantly altering the yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Catalyzed Synthesis in Aqueous Medium
Ethyl 3-chloro-2-hydroxypropanoate is involved in the boric acid-catalyzed synthesis of 4H-isoxazol-5(4H)-ones in water, highlighting a method with high efficiency, simplicity, and shorter reaction times (Kiyani & Ghorbani, 2015).
Intermediate for Gemcitabine Hydrochloride
Ethyl 3-chloro-2-hydroxypropanoate serves as an important intermediate in the synthesis of gemcitabine hydrochloride, an anti-cancer drug. The synthesis process of this intermediate, which exists alongside its stereomer, was optimized for high optical purity and adaptability on an industrial scale (Mukarram, Chavan, Khan, & Bandgar, 2011).
Biosynthesis of Chiral Drugs
This compound is a precursor in the biosynthesis of chiral drugs, notably the cholesterol-lowering statins. Biocatalytic asymmetric reduction is highlighted for its high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).
Use in Supercritical Media and Extractions
Ethyl 3-chloro-2-hydroxypropanoate, as ethyl lactate, is considered for its use as an eco-friendly solvent in supercritical media and extraction processes. Understanding its phase behavior with CO2 is crucial for process design in food, pharmaceutical, and fine chemical industries (Bermejo, Ibáñez, Stateva, & Fornari, 2013).
Asymmetric Synthesis
It's used in asymmetric synthesis processes, like in the synthesis of (2R,3S)-2,3-Epoxyoctanal, showcasing its role in obtaining key intermediates with high enantiomeric excess and yield (Tsuboi, Furutani, & Takeda, 1987).
Lipase-Catalyzed Acylation
This compound is involved in lipase-catalyzed acylation reactions, which are significant for the kinetic resolution of racemic compounds, demonstrating its importance in enantioselective processes (Brem, Liljeblad, Paizs, Toșa, Irimie, & Kanerva, 2011).
Renewable Acrylonitrile Production
Ethyl 3-chloro-2-hydroxypropanoate, derived from sugars, is used in a process for renewable acrylonitrile production, showcasing an environmentally friendly approach to chemical manufacturing (Karp et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-chloro-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGLGKNUAYZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
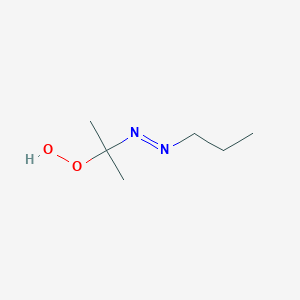




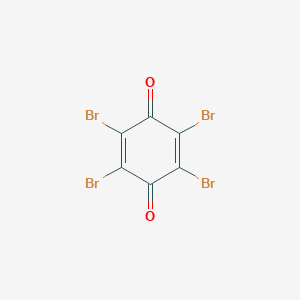
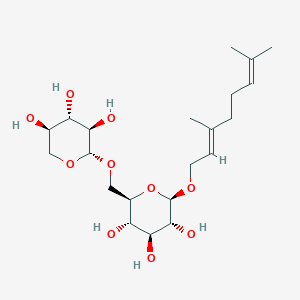
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
